4-Bromo-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole
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Overview
Description
4-Bromo-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole is a complex organic compound that features a bromine atom, a methyl group, and an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole typically involves multi-step organic reactions. One common method includes the reaction of a brominated precursor with a methylated oxazole derivative under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques such as HPLC and NMR spectroscopy is crucial for monitoring the synthesis process and verifying the final product’s structure .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring yields diols, while substitution of the bromine atom with an amine group results in an amino derivative .
Scientific Research Applications
4-Bromo-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.
Mechanism of Action
The mechanism of action of 4-Bromo-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or DNA. This interaction can modulate the activity of enzymes or alter the structure of nucleic acids, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other brominated oxazole derivatives and oxirane-containing molecules. Examples are:
- 3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole
- 4-Bromo-1,2-dimethylcyclohexane
Uniqueness
What sets 4-Bromo-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole apart is its combination of a bromine atom, a methyl group, and an oxirane ring within the same molecule. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
90288-63-4 |
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Molecular Formula |
C14H14BrNO4 |
Molecular Weight |
340.17 g/mol |
IUPAC Name |
4-bromo-5-methyl-3-[[2-(oxiran-2-ylmethoxy)phenoxy]methyl]-1,2-oxazole |
InChI |
InChI=1S/C14H14BrNO4/c1-9-14(15)11(16-20-9)8-19-13-5-3-2-4-12(13)18-7-10-6-17-10/h2-5,10H,6-8H2,1H3 |
InChI Key |
BFCQVKQOLJPAPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)COC2=CC=CC=C2OCC3CO3)Br |
Origin of Product |
United States |
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